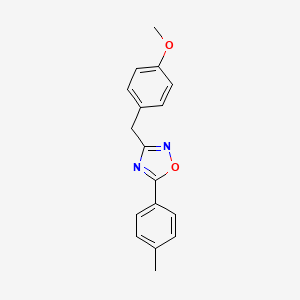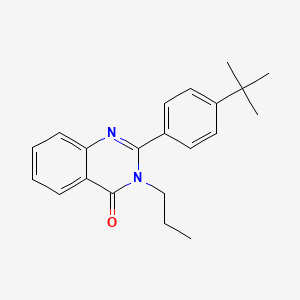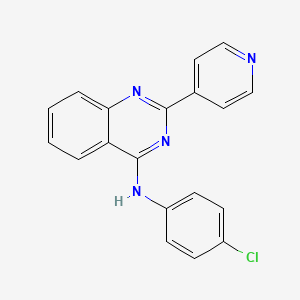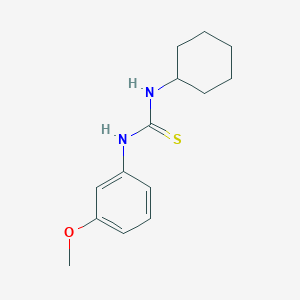
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, also known as MOO, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
作用機序
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride acts as a chelator of transition metals, including iron and copper. It has been found to inhibit the formation of reactive oxygen species (ROS) and to prevent oxidative damage to cells. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has anti-inflammatory effects and has been found to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a valuable tool in studying the effects of drugs and toxins on the brain. However, one limitation is that 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in scientific research. One potential application is in the development of treatments for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the study of the effects of environmental toxins on the brain. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used to study the mechanisms of action of various toxins and could be used to develop treatments for toxin-induced neurodegeneration.
Conclusion
In conclusion, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, or 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, is a valuable tool in scientific research. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins. While there are limitations to its use, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has many potential applications in the future of scientific research.
合成法
The synthesis of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride involves the reaction of 4-morpholinylacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography to obtain the final product, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride.
科学的研究の応用
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins.
特性
IUPAC Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNIXVADHBCMK-BNSHTTSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCCCCC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)

![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)



![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)